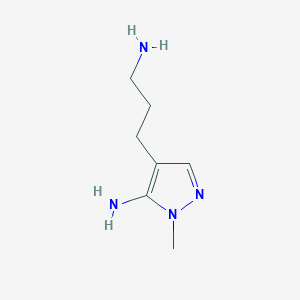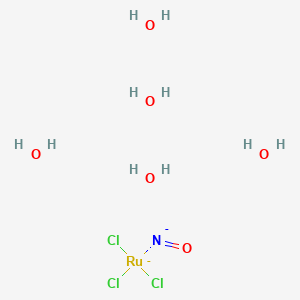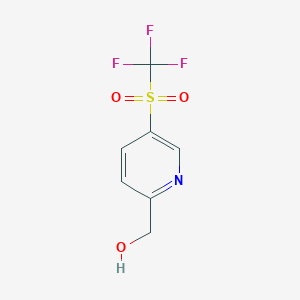![molecular formula C6H12N2O4Se2 B12853313 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid is an organic compound that belongs to the class of alpha amino acids. This compound is characterized by the presence of a disulfide bond, which is a unique feature that distinguishes it from other amino acids. The disulfide bond plays a crucial role in the stability and function of proteins, making this compound of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid typically involves the formation of the disulfide bond between two cysteine molecules. This can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require a controlled pH and temperature to ensure the selective formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two cysteine molecules.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under controlled pH and temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various reagents depending on the desired substitution, often under mild conditions to preserve the integrity of the disulfide bond.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Cysteine and its derivatives.
Substitution: A wide range of substituted amino acids and peptides.
Applications De Recherche Scientifique
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of peptides and proteins with disulfide bonds.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications in diseases related to protein misfolding and oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid involves the formation and cleavage of disulfide bonds. These bonds are crucial for the structural integrity and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups. The pathways involved often relate to redox reactions and protein folding mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: A precursor to 2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid, containing a thiol group instead of a disulfide bond.
Cystine: The oxidized dimer form of cysteine, similar in structure but lacking the additional amino and carboxyl groups.
Methionine: Another sulfur-containing amino acid, but with a thioether group instead of a disulfide bond.
Uniqueness
This compound is unique due to its disulfide bond, which imparts distinct chemical and biological properties. This bond is essential for the stability and function of many proteins, making the compound valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C6H12N2O4Se2 |
|---|---|
Poids moléculaire |
334.11 g/mol |
Nom IUPAC |
2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1 |
Clé InChI |
JULROCUWKLNBSN-SYPWQXSBSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)[Se][Se]CC(C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)




![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide](/img/structure/B12853277.png)
![1-[3-(Pentafluoroethyl)phenyl]ethan-1-one](/img/structure/B12853286.png)

![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)


